

(S)-Coriolic acid CAS number and synonyms

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Compound of Interest

Compound Name: (S)-Coriolic acid

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An In-Depth Technical Guide to (S)-Coriolic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-Coriolic acid**, including its chemical identity, biological activities with a focus on its anti-cancer properties, and its role as a signaling molecule. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development efforts.

Chemical Identity

(S)-Coriolic acid, a monohydroxy fatty acid derived from the metabolism of linoleic acid, is a significant intracellular signaling agent.^{[1][2]}

CAS Number: 29623-28-7^{[1][3][4]}

Synonyms:

- 13(S)-HODE (13(S)-Hydroxy-9,11-octadecadienoic acid)
- (9Z,11E,13S)-13-hydroxy-9,11-octadecadienoic acid
- L-13-Hydroxy-cis-9,trans-11-octadecadienoic acid

Biological Activity and Quantitative Data

(S)-Coriolic acid exhibits a range of biological activities, notably as an endogenous ligand for Peroxisome Proliferator-Activated Receptor gamma (PPAR γ), playing a role in cell proliferation and differentiation. It has also been identified as a potent agent against breast cancer stem cells (BCSCs).

Quantitative Analysis of Anti-Cancer Effects

The cytotoxic and pro-apoptotic effects of **(S)-Coriolic acid** have been quantified in breast cancer cell lines.

Cell Line	Assay	Parameter	Value	Reference
MDA-MB-231	Cell Viability (MTS Assay)	IC50 (24h)	289.3 μ M	
MCF-7	Cell Viability (MTS Assay)	IC50 (24h)	386.9 μ M	
MDA-MB-231	Apoptosis (Flow Cytometry)	% Early Apoptosis (150 μ M)	5.1% (from 1.8% control)	
MDA-MB-231	Apoptosis (Flow Cytometry)	% Late Apoptosis (150 μ M)	39.6% (from 5.7% control)	
MDA-MB-231	BCSC Population (Flow Cytometry)	% CD44 ^{high} /CD24 ^{low} cells (200 μ M)	66.3% (from 94.0% control)	

Experimental Protocols

Detailed methodologies for key experiments investigating the biological effects of **(S)-Coriolic acid** are provided below.

Mammosphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells.

Materials:

- Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
- DMEM/F12 medium
- B27 supplement
- EGF (Epidermal Growth Factor)
- bFGF (basic Fibroblast Growth Factor)
- Penicillin/Streptomycin
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Ultra-low attachment plates
- **(S)-Coriolic acid**

Procedure:

- Cell Preparation: Culture breast cancer cells to 70-80% confluency. Wash the cells twice with PBS and detach them using Trypsin-EDTA.
- Single-Cell Suspension: Neutralize trypsin with serum-containing medium and centrifuge the cells. Resuspend the pellet in mammosphere culture medium (DMEM/F12, B27, EGF, bFGF, Penicillin/Streptomycin) to obtain a single-cell suspension. A cell strainer may be used to remove clumps.
- Plating: Seed the single cells in ultra-low attachment 6-well plates at a density of 500-4,000 cells/cm².
- Treatment: Add **(S)-Coriolic acid** at the desired concentrations to the wells.
- Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 5-10 days, allowing mammospheres to form.

- Quantification: Count the number of mammospheres with a diameter greater than a specified size (e.g., 40 μm) under a microscope. The mammosphere formation efficiency (MFE) can be calculated as: $(\text{Number of mammospheres} / \text{Number of cells seeded}) \times 100\%$.

Apoptosis Assay via Flow Cytometry (Annexin V Staining)

This method quantifies the extent of apoptosis induced by **(S)-Coriolic acid**.

Materials:

- Breast cancer cells
- **(S)-Coriolic acid**
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- Binding Buffer
- PBS
- Flow cytometer

Procedure:

- Cell Treatment: Seed breast cancer cells and treat them with the desired concentrations of **(S)-Coriolic acid** for the specified duration.
- Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
- Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

- Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence.

PPAR γ Activation Reporter Assay

This assay measures the ability of **(S)-Coriolic acid** to activate the PPAR γ receptor.

Materials:

- A cell line engineered to express a PPAR γ -responsive reporter gene (e.g., a luciferase or β -lactamase reporter driven by a promoter with PPAR response elements).
- **(S)-Coriolic acid**
- Positive control (e.g., Rosiglitazone)
- Cell culture medium and reagents
- Lysis buffer and substrate for the reporter enzyme

Procedure:

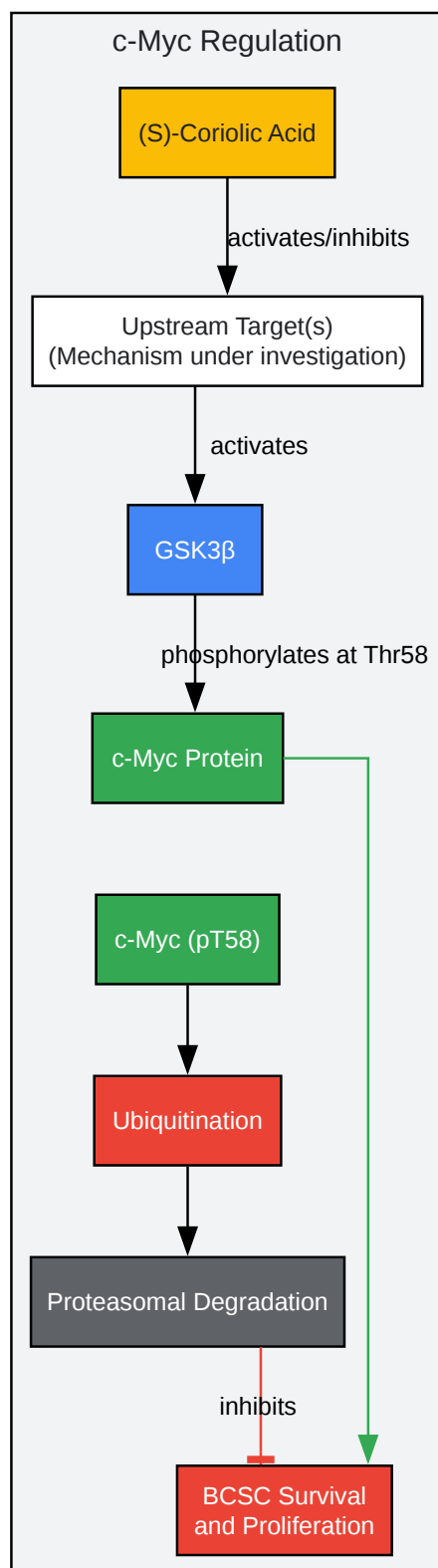
- Cell Plating: Plate the reporter cell line in a multi-well plate.
- Ligand Treatment: Treat the cells with various concentrations of **(S)-Coriolic acid**, a positive control, and a vehicle control.
- Incubation: Incubate the cells for a sufficient period to allow for gene expression (typically 18-24 hours).
- Cell Lysis: Lyse the cells to release the reporter enzyme.
- Signal Detection: Add the appropriate substrate and measure the reporter signal (e.g., luminescence or fluorescence) using a plate reader.
- Data Analysis: Normalize the reporter signal to a control for cell viability if necessary. Plot the dose-response curve and determine the EC₅₀ value.

Signaling Pathways

(S)-Coriolic acid exerts its biological effects through the modulation of key signaling pathways.

Downregulation of c-Myc in Breast Cancer Stem Cells

(S)-Coriolic acid has been shown to suppress the survival of breast cancer stem cells by downregulating the c-Myc oncogene. The degradation of c-Myc is a tightly regulated process involving a series of phosphorylation and dephosphorylation events.

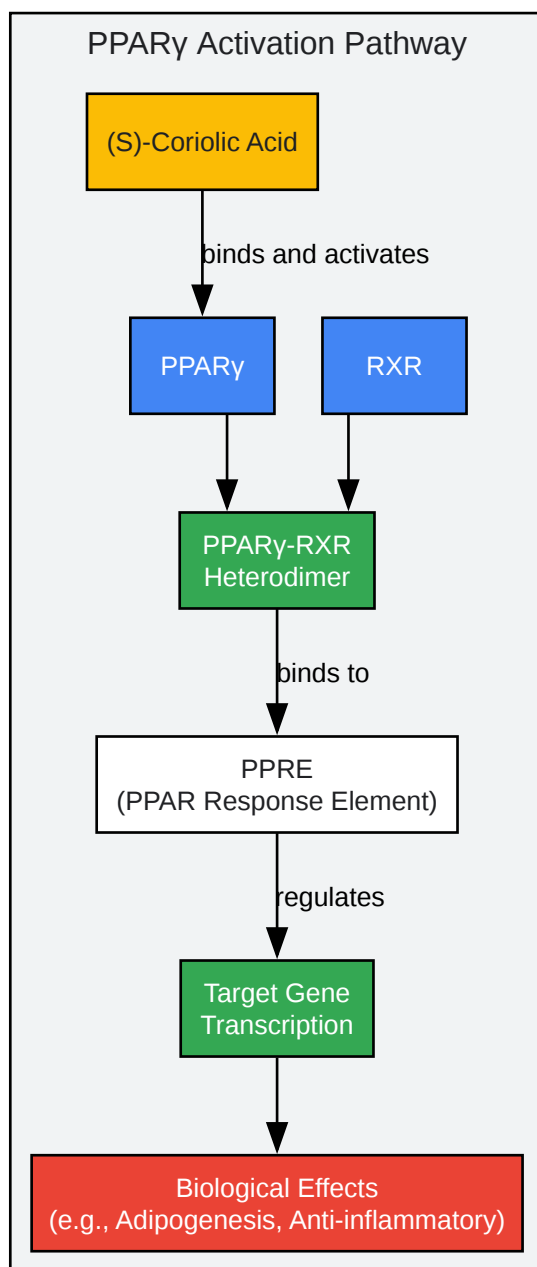


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Caption: **(S)-Coriolic acid**-induced downregulation of c-Myc in BCSCs.

Activation of the PPAR γ Signaling Pathway

As an endogenous ligand, **(S)-Coriolic acid** binds to and activates PPAR γ , a nuclear receptor that regulates gene expression involved in lipid metabolism, adipogenesis, and inflammation.



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Caption: Activation of the PPAR γ signaling pathway by **(S)-Coriolic acid**.

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